4-Aminomethylindole

Physicochemical Properties ADME Solubility

PROCURE 4-Aminomethylindole (CAS 3468-18-6) for its UNIQUE C4-substitution pattern—a critical determinant in dopamine D2/D4 antagonist and α2δ calcium channel ligand synthesis. The 4-aminomethyl handle enables precise pharmacophoric geometry UNATTAINABLE with 3- or 5-isomers, and is a key entry point to patented C4-tryptamine derivative space (US 11707447).

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 3468-18-6
Cat. No. B029799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethylindole
CAS3468-18-6
SynonymsNSC 131886
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)CN
InChIInChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2
InChIKeyFFBWKPKOXRMLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Source (1H-Indol-4-yl)methanamine (CAS 3468-18-6) for Dopamine Receptor and α2δ Ligand Research


(1H-Indol-4-yl)methanamine (CAS 3468-18-6), also referred to as 4-aminomethylindole or 1H-indole-4-methanamine, is an indole derivative featuring a primary aminomethyl substituent at the 4-position of the indole core [1]. This compound is a synthetic intermediate with a molecular weight of 146.19 g/mol and a molecular formula of C9H10N2 . Its physicochemical properties include a melting point of 132 °C, a predicted boiling point of 335.6±17.0 °C, a density of 1.199 g/cm³, and a LogP (octanol-water partition coefficient) of 0.9 [2]. The compound is soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide, and should be stored under inert gas at 2–8 °C [2].

Why Positional Isomers of Aminomethylindole Cannot Substitute for (1H-Indol-4-yl)methanamine in Neurological Research


Indole aminomethyl derivatives are not functionally interchangeable due to the significant impact of substituent position on both physicochemical properties and biological target engagement. For (1H-indol-4-yl)methanamine (CAS 3468-18-6), the 4-position aminomethyl group confers a distinct LogP of 0.9 and melting point of 132 °C [1], which differ markedly from the 3-isomer (LogP 1.01, mp 104–107 °C) [2] and the 5-isomer (LogP 1.2) [3]. These variations in lipophilicity and solid-state properties directly affect solubility, formulation, and storage stability. More critically, the 4-aminomethylindole scaffold is uniquely validated in patent and primary literature as a precursor for dopamine receptor antagonists and high-affinity ligands to the α2δ subunit of voltage-gated calcium channels [4]; no comparable body of evidence exists for the 3- or 5-positional isomers in these specific therapeutic areas. Consequently, substituting another positional isomer in a synthetic route or biological assay risks both altered reaction yields and invalid target engagement.

Quantitative Comparative Evidence for Selecting (1H-Indol-4-yl)methanamine (CAS 3468-18-6) Over Related Aminomethylindoles


Lower Lipophilicity (LogP) of the 4-Isomer Enhances Aqueous Solubility Profile vs. 3- and 5-Isomers

The octanol-water partition coefficient (LogP) of (1H-indol-4-yl)methanamine is 0.9 [1], which is lower than the 3-positional isomer (LogP = 1.01) [2] and substantially lower than the 5-positional isomer (LogP = 1.2) [3]. A lower LogP correlates with greater hydrophilicity, suggesting improved aqueous solubility and potentially altered membrane permeability compared to its positional analogs.

Physicochemical Properties ADME Solubility

Higher Melting Point of the 4-Isomer Indicates Greater Thermal Stability and Crystalline Purity

(1H-Indol-4-yl)methanamine exhibits a melting point of 132 °C [1], which is approximately 26% higher than that of the 3-positional isomer (melting point range 104–107 °C) [2]. A higher melting point is typically indicative of stronger intermolecular forces and greater thermal stability, which can simplify storage and handling requirements.

Thermal Stability Storage Handling

High Synthetic Yield (94%) Documented for the 4-Isomer, Enabling Cost-Efficient Scale-Up

A well-established synthesis of (1H-indol-4-yl)methanamine from 4-cyanoindole via LiAlH₄ reduction achieves a yield of 94% (7.27 g from 7.5 g starting material) . This high yield compares favorably to alternative syntheses of indole methanamines, such as an 88% yield reported for a different 4-aminomethylindole route .

Synthetic Efficiency Scale-Up Cost

Exclusive Literature Precedent for Dopamine D2 Antagonist and α2δ Ligand Synthesis

(1H-Indol-4-yl)methanamine is specifically cited in patents and primary literature as a reactant for the preparation of dopamine receptor antagonists and high-affinity ligands to the α2δ subunit of voltage-gated calcium channels [1]. In contrast, the 3- and 5-positional isomers lack documented utility in these specific therapeutic areas, with the 5-isomer being explored primarily for HIV-1 integrase inhibition [2].

Neurological Disorders Dopamine Receptors Calcium Channels

Consistent High Purity (97%) Across Major Suppliers, Ensuring Reproducible Research Outcomes

Commercially available (1H-Indol-4-yl)methanamine is routinely supplied at 97% purity by major vendors such as Thermo Scientific and Alfa Aesar . This high purity standard is more consistent than for the 5-isomer, which is typically offered at 95% purity . Higher purity reduces the risk of side reactions and assay interference.

Purity Quality Control Reproducibility

High-Impact Application Scenarios for (1H-Indol-4-yl)methanamine (CAS 3468-18-6) in Drug Discovery and Chemical Synthesis


Synthesis of Dopamine D2 Receptor Antagonists for Psychiatric and Neurological Disorders

Use (1H-Indol-4-yl)methanamine as a key building block to construct dopamine D2 receptor antagonists. This compound is explicitly cited in the literature for this purpose [1]. Its 4-position aminomethyl group facilitates coupling reactions necessary for antagonist synthesis. The 94% synthetic yield and 97% purity ensure efficient and reproducible outcomes in multi-step syntheses targeting central nervous system disorders.

Development of High-Affinity Ligands for the α2δ Subunit of Voltage-Gated Calcium Channels

Employ (1H-Indol-4-yl)methanamine as a reactant in the preparation of α2δ ligands. This application is uniquely associated with the 4-isomer [1] and is relevant for pain and epilepsy research. The compound's lower LogP (0.9) [2] may contribute to favorable solubility profiles during ligand optimization.

Medicinal Chemistry Optimization of MAO-A and MAO-B Inhibitors

Leverage the indolylmethylamine scaffold for monoamine oxidase (MAO) inhibitor design. Structure-activity relationship studies have shown that substituents at the 5-position of the indole ring are critical for MAO selectivity [3]; the unsubstituted 4-aminomethylindole serves as a baseline control or as a precursor for further derivatization to explore selectivity windows.

General Organic Synthesis as a Versatile Building Block

Utilize (1H-Indol-4-yl)methanamine in nucleophilic substitution, reduction, and coupling reactions to form complex molecular architectures. Its high purity (97%) and defined storage conditions (2–8 °C under inert gas) [2] make it a reliable reagent for constructing diverse indole-containing molecules in both academic and industrial settings.

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